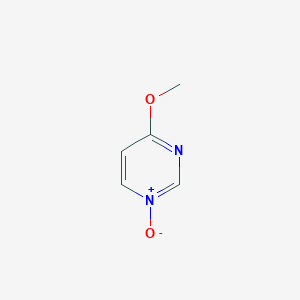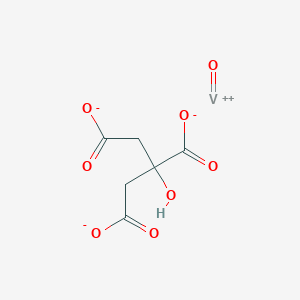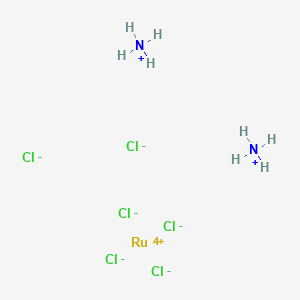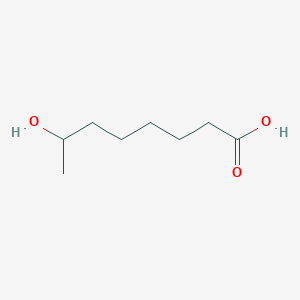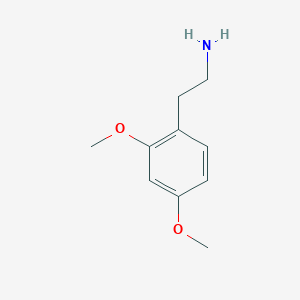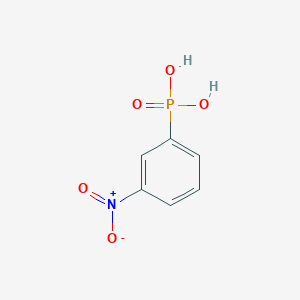
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Diclofenac belongs to the class of phenylacetic acid derivatives and is structurally related to other NSAIDs such as ibuprofen, naproxen, and aspirin.
Scientific Research Applications
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has also been shown to be effective in the management of acute pain, postoperative pain, and menstrual pain.
Mechanism of Action
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the expression of cytokines. 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has also been shown to have a protective effect on the gastrointestinal tract by reducing the production of gastric acid and increasing the production of mucus.
Advantages and Limitations for Lab Experiments
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate is a widely used drug in laboratory experiments due to its well-established pharmacological properties. It is readily available and has a low cost. However, 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate. One area of research is the development of new formulations of 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate that have improved bioavailability and reduced side effects. Another area of research is the investigation of the potential use of 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, research is needed to better understand the mechanisms underlying the cytotoxic effects of 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate on certain cell lines.
Synthesis Methods
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate can be synthesized by a multistep process involving the reaction of 2-chloroacetyl chloride with 2-cyclopentenone, followed by the reaction with thiophenol and diethylamine. The final product is obtained after purification by recrystallization.
properties
CAS RN |
15421-88-2 |
|---|---|
Product Name |
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate |
Molecular Formula |
C17H27NO3S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C17H27NO3S/c1-3-18(4-2)11-12-21-16(19)17(20,14-8-5-6-9-14)15-10-7-13-22-15/h7,10,13-14,20H,3-6,8-9,11-12H2,1-2H3 |
InChI Key |
ASXBIKGZCPZCAN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)



